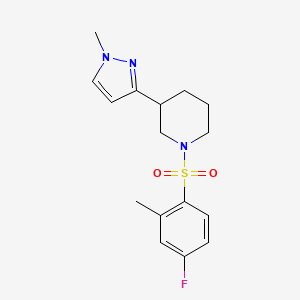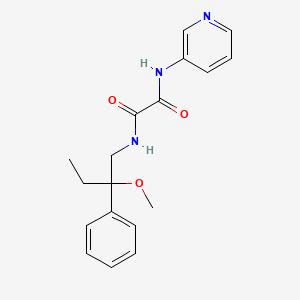
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy-phenylbutyl group and a pyridinyl group attached to an oxalamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
Formation of the Methoxy-Phenylbutyl Intermediate: The initial step involves the preparation of the 2-methoxy-2-phenylbutyl intermediate. This can be achieved through the reaction of 2-phenylbutanol with methanol in the presence of an acid catalyst.
Coupling with Pyridin-3-ylamine: The intermediate is then reacted with pyridin-3-ylamine to form the desired oxalamide compound. This step usually requires the use of coupling agents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenylbutyl aldehyde, while reduction of the oxalamide moiety may produce a diamine derivative.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for biochemical assays.
Medicine: The compound’s potential therapeutic properties can be investigated for the development of new drugs. Its interactions with biological targets may lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-2-yl)oxalamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-4-yl)oxalamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
N1-(2-methoxy-2-phenylbutyl)-N2-(quinolin-3-yl)oxalamide: Similar structure with a quinolin-3-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy-phenylbutyl and pyridinyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-18(24-2,14-8-5-4-6-9-14)13-20-16(22)17(23)21-15-10-7-11-19-12-15/h4-12H,3,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSGZCIGEGGHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)
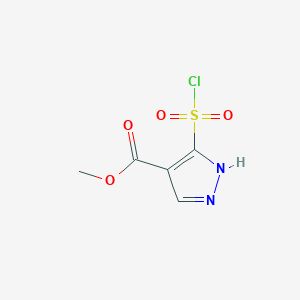
![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)

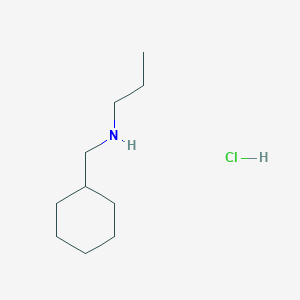
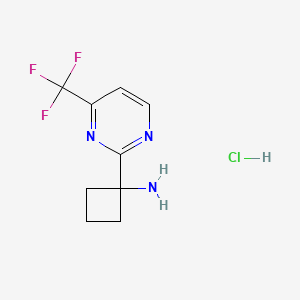
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2676182.png)
![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)
![N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2676185.png)
![1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
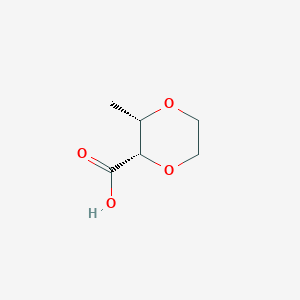
![ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2676189.png)
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676192.png)
